Cas no 83948-53-2 (tert-butyl N-(3-bromopropyl)carbamate)

tert-butyl N-(3-bromopropyl)carbamate structure
83948-53-2 structure
상품 이름:tert-butyl N-(3-bromopropyl)carbamate
CAS 번호:83948-53-2
MF:C8H16BrNO2
메가와트:238.122141838074
MDL:MFCD02683429
CID:60635
PubChem ID:4460490

tert-butyl N-(3-bromopropyl)carbamate 화학적 및 물리적 성질

이름 및 식별자

    • 3-(Boc-Amino)propylbromide
    • 3-(tert-Butoxycarbonylamino)propyl bromide
    • N-(3-Bromopropyl)carbamic acid tert-butyl ester
    • Tert-Butyl 3-Bromopropylcarbamate
    • N-tert-Butoxycarbonyl-3-bromopropylamine
    • TERT-BUTYL N-(3-BROMOPROPYL)CARBAMATE
    • (3-BROMO-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER
    • 3-(BOC-AMINO)-PROPYLBROMID
    • CARBAMIC ACID,N-(3-BROMOPROPYL)-, 1,1-DIMETHYLETHYL ESTER
    • N-Boc 3-bromopropan-1-amine
    • N-BOC-3-BROMOPROPYLAMINE
    • TERRETONIN(RG)
    • tert-butyl N-
    • 3-(Boc-amino)propyl Bromide
    • Carbamic acid, (3-bromopropyl)-, 1,1-dimethylethyl ester (9CI)
    • (3-Bromopropyl)carbamic acid 1,1-dimethylethyl ester
    • (3-Bromopropyl)carbamic acid tert-butyl ester
    • 1,1-Dimethylethyl (3-bromopropyl)carbamate
    • 1-[(tert-Butoxycarbonyl)amino]-3-bromopropane
    • 3-[(tert-Butoxycarbonyl)amino]propyl bromide
    • 3-Bromo-N-(tert-butoxycarbonyl)propylamine
    • 3-Bromopropylcarbamic acid tert-butyl ester
    • N-(3-Bromopropyl)-N-[(1,1-dimethylethoxy)carbonyl]amine
    • N-(tert-Butyloxycarbonyl)-3-bromopropylamine
    • N-Boc-3-bromopropanamine
    • tert-Butyl (3-bromopropyl)carbamate
    • tert-butyl N-(3-bromopropyl)carbamate
    • MDL: MFCD02683429
    • 인치: 1S/C8H16BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11)
    • InChIKey: IOKGWQZQCNXXLD-UHFFFAOYSA-N
    • 미소: O=C(NCCCBr)OC(C)(C)C
    • BRN: 4176344

계산된 속성

  • 정밀분자량: 237.03644g/mol
  • 표면전하: 0
  • XLogP3: 2
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 회전 가능한 화학 키 수량: 5
  • 동위원소 질량: 237.03644g/mol
  • 단일 동위원소 질량: 237.03644g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 38.3Ų
  • 중원자 수량: 12
  • 복잡도: 143
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2

실험적 성질

  • 색과 성상: 백색 분말
  • 밀도: 1.279
  • 융해점: 36.0 to 41.0 deg-C
  • 비등점: 285.286 °C at 760 mmHg
  • 플래시 포인트: 285.286 °C at 760 mmHg
  • 굴절률: 1.473
  • PSA: 38.33000
  • LogP: 2.68700
  • 용해성: (mg/m1)

tert-butyl N-(3-bromopropyl)carbamate 보안 정보

tert-butyl N-(3-bromopropyl)carbamate 세관 데이터

  • 세관 번호:2924199090
  • 세관 데이터:

    ?? ?? ??:

    2924199090

    개요:

    2924199090. 기타 무환아미드 (무환아미노메틸에스테르 포함) (그 파생물과 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

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    ?? ??, ?? ??,,,포장

    요약:

    2924199090. 기타 무환아미드 (무환아미노메틸메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

tert-butyl N-(3-bromopropyl)carbamate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044526-25g
3-(Boc-amino)propyl bromide
83948-53-2 98%
25g
¥154.00 2024-07-28
abcr
AB171194-10 g
N-(3-Bromopropyl)carbamic acid tert-butyl ester, 95%; .
83948-53-2 95%
10g
€83.00 2022-06-11
abcr
AB171194-100 g
N-(3-Bromopropyl)carbamic acid tert-butyl ester, 95%; .
83948-53-2 95%
100g
€278.00 2022-06-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T42240-10g
3-(Boc-amino)propyl bromide
83948-53-2
10g
¥106.0 2021-09-03
eNovation Chemicals LLC
D548855-100g
tert-Butyl (3-broMopropyl)carbaMate
83948-53-2 97%
100g
$180 2024-05-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
17356-2.5G
tert-butyl N-(3-bromopropyl)carbamate
83948-53-2
2.5g
¥2599.18 2023-12-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T42240-100g
3-(Boc-amino)propyl bromide
83948-53-2
100g
¥786.0 2021-09-03
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY008330-10g
3-(Boc-amino)propyl Bromide
83948-53-2 ≥98%
10g
¥58.00 2024-07-09
TRC
B690905-10g
N-tert-Butoxycarbonyl-3-bromopropylamine
83948-53-2
10g
$ 1438.00 2023-09-08
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08151-1g
tert-butyl N-(3-bromopropyl)carbamate
83948-53-2 97%
1g
0.00 2021-06-01

tert-butyl N-(3-bromopropyl)carbamate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
참조
Nucleophilic Substitution at the Guanidine Carbon Center via Guanidine Cyclic Diimide Activation
An, Taeyang; et al, Organic Letters, 2021, 23(23), 9163-9167

합성 방법 2

반응 조건
1.1 Solvents: 1,2-Dichloroethane
1.2 Solvents: Toluene
2.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
참조
N-Boc ethyl oxamate: a new nitrogen nucleophile for use in Mitsunobu reactions
Berree, Fabienne; et al, Tetrahedron Letters, 1998, 39(45), 8275-8276

합성 방법 3

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  75 min, rt
참조
Monoamine Oxidase A Inhibitor-Near-Infrared Dye Conjugate Reduces Prostate Tumor Growth
Wu, Jason Boyang; et al, Journal of the American Chemical Society, 2015, 137(6), 2366-2374

합성 방법 4

반응 조건
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  4 h, rt
참조
Synthesis and Pharmacology of Seleninic Acid Analogues of the Inhibitory Neurotransmitter γ-Aminobutyric Acid
Stuhr-Hansen, Nicolai; et al, Organic Letters, 2000, 2(1), 7-9

합성 방법 5

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane
참조
Aryl-indolyl maleimides as inhibitors of CaMKIIδ. Part 1: SAR of the aryl region
Levy, Daniel E.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(7), 2390-2394

합성 방법 6

반응 조건
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  1 h, 0 °C; 3 h, rt
참조
Module assembly for protein-surface recognition: geranylgeranyltransferase I bivalent inhibitors for simultaneous targeting of interior and exterior protein surface
Machida, Shinnosuke; et al, Chemistry - A European Journal, 2008, 14(5), 1392-1401

합성 방법 7

반응 조건
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  1 min, 0 °C; 2 h, 0 °C
참조
Total Synthesis of the Dihydrooxepine-Spiroisoxazoline Natural Product Psammaplysin A
Paciorek, Jan; et al, Journal of the American Chemical Society, 2022, 144(43), 19704-19708

합성 방법 8

반응 조건
1.1 Solvents: Tetrahydrofuran ;  20 h, 23 °C
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  1 min, 0 °C; 2 h, 0 °C
참조
Total Synthesis of the Dihydrooxepine-Spiroisoxazoline Natural Product Psammaplysin A
Paciorek, Jan; et al, Journal of the American Chemical Society, 2022, 144(43), 19704-19708

합성 방법 9

반응 조건
참조
Self-assembled multivalent (SAMul) ligand systems with enhanced stability in the presence of human serum
Tena-Solsona, Marta; et al, Biomaterials Science, 2019, 7(9), 3812-3820

합성 방법 10

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane
참조
Selective and Potent Proteomimetic Inhibitors of Intracellular Protein-Protein Interactions
Barnard, Anna; et al, Angewandte Chemie, 2015, 54(10), 2960-2965

합성 방법 11

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
1.2 Solvents: Dichloromethane ;  16 h, rt
참조
Total Synthesis of Psammaplysenes A and B, Naturally Occurring Inhibitors of FOXO1a Nuclear Export
Georgiades, Savvas N.; et al, Organic Letters, 2005, 7(19), 4091-4094

합성 방법 12

반응 조건
참조
Alginic Acid Beads Containing Fluorescent Solvatochromic Dyes Display an Emission Color Response to a Cationic Surfactant
Kishi, Kazuki; et al, Polymers (Basel, 2022, 14(21),

합성 방법 13

반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Water ;  3 h, reflux
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 8 h, rt
참조
α-substitution effects on the ease of S → N-acyl transfer in aminothioesters
El-Gendy, Bahaa El-Dien M.; et al, Chemical Biology & Drug Design, 2013, 81(5), 577-582

합성 방법 14

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
참조
N-Boc ethyl oxamate: a new nitrogen nucleophile for use in Mitsunobu reactions
Berree, Fabienne; et al, Tetrahedron Letters, 1998, 39(45), 8275-8276

합성 방법 15

반응 조건
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  1 min, 0 °C; 2 h, 0 °C
참조
General synthetic entry to dihydrooxepine-spiroisoxazoline natural products: total synthesis of psammaplysin A
Paciorek, Jan; et al, ChemRxiv, 2022, 1, 1-5

합성 방법 16

반응 조건
1.1 Solvents: Tetrahydrofuran ;  20 h, 23 °C
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  1 min, 0 °C; 2 h, 0 °C
참조
General synthetic entry to dihydrooxepine-spiroisoxazoline natural products: total synthesis of psammaplysin A
Paciorek, Jan; et al, ChemRxiv, 2022, 1, 1-5

합성 방법 17

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
참조
Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands
Donnier-Marechal, Marion; et al, European Journal of Medicinal Chemistry, 2017, 138, 964-978

합성 방법 18

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  6 h, rt
참조
Solid-Phase Synthesis of a Seventh-Generation Inverse Poly(amidoamine) Dendrimer: Importance of the Loading Ratio on the Resin
Kao, Chai-Lin; et al, Macromolecular Rapid Communications, 2017, 38(12),

합성 방법 19

반응 조건
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
참조
N-Boc ethyl oxamate: a new nitrogen nucleophile for use in Mitsunobu reactions
Berree, Fabienne; et al, Tetrahedron Letters, 1998, 39(45), 8275-8276

합성 방법 20

반응 조건
1.1 Solvents: Tetrahydrofuran ;  overnight, rt
2.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Bromine Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C → rt
2.2 Solvents: Dichloromethane ;  overnight, rt
참조
Graphene Oxide Enhances Cellular Delivery of Hydrophilic Small Molecules by Co-incubation
Hung, Andy H.; et al, ACS Nano, 2014, 8(10), 10168-10177

tert-butyl N-(3-bromopropyl)carbamate Raw materials

tert-butyl N-(3-bromopropyl)carbamate Preparation Products

tert-butyl N-(3-bromopropyl)carbamate 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:83948-53-2)tert-butyl N-(3-bromopropyl)carbamate
A864195
순결:99%
재다:500g
가격 ($):269.0